Tetrahydropapaveroline hydrobromide

Description

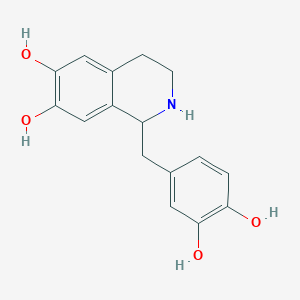

Structure

2D Structure

Propriétés

IUPAC Name |

1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.BrH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAADYLVPNMRUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16659-88-4, 4747-99-3 | |

| Record name | 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16659-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | THPV HBr | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydropapaveroline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPAPAVEROLINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7HN447UC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Tetrahydropapaveroline

Endogenous Formation Pathways

Mammalian Biosynthesis: Dopamine (B1211576) Condensation Reactions

In mammals, tetrahydropapaveroline is formed endogenously through the condensation of the neurotransmitter dopamine with its own aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.govnih.govnih.goven-journal.org This reaction, a type of Pictet-Spengler condensation, is a significant metabolic process, particularly in the brain and liver. The formation of THP is not a random event; the detection of the specific (S)-enantiomer in the human brain suggests an enzymatically regulated synthesis, distinguishing it from a spontaneous chemical reaction. researchgate.netsemanticscholar.orgnih.gov

The biosynthesis of tetrahydropapaveroline in mammals is intricately linked to dopamine metabolism. Dopamine is first converted to 3,4-dihydroxyphenylacetaldehyde (DOPAL) by the enzyme monoamine oxidase (MAO). nih.govrsc.org Under normal physiological conditions, DOPAL is rapidly oxidized to the less reactive 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH) enzymes, with the mitochondrial form, ALDH2, playing a major role. rsc.orgcpn.or.kr

However, if ALDH2 activity is inhibited or impaired, DOPAL can accumulate. taylorandfrancis.com This elevated concentration of DOPAL creates a condition ripe for it to condense with dopamine, leading to the formation of tetrahydropapaveroline. taylorandfrancis.com Therefore, the functional state of ALDH2 is a critical control point in regulating the levels of DOPAL and, consequently, the synthesis of THP. cpn.or.kr Inhibition of ALDH2 has been shown to increase DOPAL concentration and subsequent THP formation. taylorandfrancis.com

The synthesis of tetrahydropapaveroline can be significantly enhanced by the presence of acetaldehyde (B116499), the primary metabolite of ethanol (B145695). taylorandfrancis.com Acetaldehyde interferes with the normal metabolic pathway of dopamine. taylorandfrancis.com It acts as an inhibitor of aldehyde dehydrogenase (ALDH), the same enzyme responsible for breaking down DOPAL. taylorandfrancis.com By inhibiting ALDH, excess acetaldehyde from alcohol consumption can lead to an accumulation of DOPAL, thereby promoting its condensation with dopamine to form tetrahydropapaveroline. nih.govtaylorandfrancis.com Studies have shown that both ethanol and acetaldehyde can significantly increase the synthesis of THP in brain stem homogenates. taylorandfrancis.com This diversion of dopamine metabolism has been postulated to be a contributing factor in the neurobiology of alcohol dependence. taylorandfrancis.commdpi.com

Role of Dopamine Aldehyde (DOPAL) and Aldehyde Dehydrogenase 2 (ALDH2) Interactions

Plant Biosynthesis: L-Tyrosine to Tetrahydropapaveroline Pathway

In the plant kingdom, particularly in species like the opium poppy (Papaver somniferum), tetrahydropapaveroline (often referred to as norlaudanosoline in this context) is a key intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs). taylorandfrancis.comfrontiersin.org The entire pathway begins with the amino acid L-tyrosine. frontiersin.orgfrontiersin.org

The biosynthesis of BIAs commences with L-tyrosine, which is converted through multiple enzymatic steps into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgfrontiersin.orgroyalsocietypublishing.org The first committed step in the BIA pathway is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), to form (S)-norcoclaurine. frontiersin.orgroyalsocietypublishing.orgwikipedia.org

While early studies suggested that tetrahydropapaveroline (norlaudanosoline) was the central precursor, it is now established that (S)-norcoclaurine holds this pivotal position. wikipedia.orgnih.gov (S)-norcoclaurine undergoes a series of methylation and hydroxylation reactions to yield (S)-reticuline, another critical branch-point intermediate. pnas.orgresearchgate.net Tetrahydropapaveroline itself is formed in plants via the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde (DOPAL), similar to the mammalian pathway, but it is (S)-norcoclaurine that serves as the primary gateway to the vast diversity of BIAs. wikipedia.orgucl.ac.uk

Tetrahydropapaveroline and its derivatives are central to the production of major opium alkaloids. The key branch-point intermediate, (S)-reticuline, which is derived from the BIA pathway, serves as the direct precursor to both morphinan (B1239233) and papaverine-type alkaloids. royalsocietypublishing.orgpnas.orgresearchgate.net

Morphine Pathway : (S)-Reticuline is converted through a series of complex enzymatic reactions into salutaridine, thebaine, and eventually codeine and morphine. nih.govscirp.org This pathway involves intramolecular carbon-carbon phenol (B47542) coupling and several reduction and demethylation steps.

Papaverine (B1678415) Pathway : A long-held hypothesis suggested that tetrahydropapaveroline was O-methylated to tetrahydropapaverine, which was then aromatized to papaverine. nih.gov However, more recent research has revised this pathway, demonstrating that papaverine biosynthesis also proceeds via (S)-reticuline. nih.govscite.ai In this revised pathway, (S)-reticuline is methylated to (S)-laudanine and then to laudanosine (B1674548). royalsocietypublishing.orgnih.govscite.ai Subsequent N-demethylation of laudanosine yields tetrahydropapaverine, which is then dehydrogenated to form papaverine. nih.govscite.ai

Early Biosynthetic Intermediates and Branch Points (e.g., Norcoclaurine)

Enzymology of Tetrahydropapaveroline Biosynthesis and Metabolism

The biosynthesis of tetrahydropapaveroline is a multi-step process involving several key enzymes that catalyze specific reactions. Similarly, its metabolism into various derivatives is also an enzyme-mediated process.

Enzymes in Early Benzylisoquinoline Alkaloid Pathway Leading to Tetrahydropapaveroline

The initial steps of the benzylisoquinoline alkaloid (BIA) pathway are responsible for the formation of the core structure of these alkaloids, with tetrahydropapaveroline as a key product. This process begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). mdpi.com

Norcoclaurine synthase (NCS) is the first committed enzyme in the biosynthesis of benzylisoquinoline alkaloids. nih.gov It catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the precursor to all BIAs. ucl.ac.uk NCS from various plant species, including Thalictrum flavum and Papaver somniferum, has been characterized and shown to belong to the PR10/Bet v1 protein family. nih.gov The enzyme is composed of two subunits and exhibits sigmoidal saturation kinetics for dopamine, suggesting a regulatory role in the pathway. nih.gov Silencing of the NCS gene in opium poppy has been shown to significantly reduce alkaloid levels, confirming its essential role. nih.gov

| Enzyme Property | Finding |

| Enzyme Name | Norcoclaurine Synthase (NCS) |

| EC Number | 4.2.1.78 mdpi.com |

| Function | Catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine. ucl.ac.uk |

| Substrates | Dopamine, 4-hydroxyphenylacetaldehyde (4-HPAA) ucl.ac.uk |

| Product | (S)-Norcoclaurine ucl.ac.uk |

| Kinetic Properties | Hyperbolic saturation kinetics for 4-HPAA and sigmoidal saturation kinetics for dopamine. nih.gov |

| Cellular Localization | Initially localized to the endoplasmic reticulum, then sorted to the vacuole in opium poppy cells. nih.gov |

The precursors for the NCS-catalyzed reaction, dopamine and 4-HPAA, are themselves products of enzymatic reactions. Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine. researchgate.netsemanticscholar.org It converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then decarboxylated to dopamine. semanticscholar.org

Monoamine oxidase (MAO) is responsible for the degradation of monoamines, including dopamine. sigmaaldrich.com It converts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is a substrate for ALDH2. nih.gov In the context of THP formation, MAO's action on dopamine provides the aldehyde precursor necessary for the condensation reaction. nih.gov

| Enzyme | Function in Precursor Formation |

| Tyrosine Hydroxylase (TH) | Catalyzes the conversion of L-tyrosine to L-DOPA, a precursor for dopamine synthesis. semanticscholar.org |

| Monoamine Oxidase (MAO) | Converts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), a precursor for THP formation. nih.govnih.gov |

Aldehyde dehydrogenase 2 (ALDH2) is a mitochondrial enzyme that plays a crucial role in the metabolism of aldehydes, including the dopamine metabolite DOPAL. wikipedia.orgjneuropsychiatry.org ALDH2 catalyzes the oxidation of DOPAL to 3,4-dihydroxyphenylacetic acid (DOPAC). jneuropsychiatry.org Inhibition of ALDH2 leads to an accumulation of DOPAL. nih.gov This increased concentration of DOPAL can then condense with dopamine to form tetrahydropapaveroline. nih.gov This interaction highlights a key regulatory point where the inhibition of a metabolic enzyme can divert substrates towards the biosynthesis of a specific alkaloid.

Role of Tyrosine Hydroxylase (TH) and Monoamine Oxidase (MAO) in Precursor Formation

Enzymes Catalyzing Downstream Conversions of Tetrahydropapaveroline

Once formed, tetrahydropapaveroline serves as a substrate for a variety of enzymes that modify its structure, leading to a diverse array of benzylisoquinoline alkaloids.

O-methyltransferases (OMTs) and N-methyltransferases (NMTs) are crucial for the downstream diversification of BIAs. frontiersin.orgresearchgate.net These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to hydroxyl and amino groups, respectively. In the BIA pathway, a series of methylation events catalyzed by specific OMTs and NMTs convert (S)-norcoclaurine to the central intermediate (S)-reticuline. wiley.com

Key enzymes in this part of the pathway include:

Norcoclaurine 6-O-methyltransferase (6OMT): Methylates the 6-hydroxyl group of norcoclaurine. researchgate.net

Coclaurine N-methyltransferase (CNMT): Methylates the amino group of coclaurine. researchgate.net

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): Methylates the 4'-hydroxyl group of N-methylcoclaurine. researchgate.net

These methylation steps are critical for producing the diverse range of benzylisoquinoline alkaloids. frontiersin.org

| Enzyme | Function in Derivative Formation |

| Norcoclaurine 6-O-methyltransferase (6OMT) | Catalyzes the O-methylation of (S)-norcoclaurine at the 6-position. researchgate.net |

| Coclaurine N-methyltransferase (CNMT) | Catalyzes the N-methylation of (S)-coclaurine. researchgate.net |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | Catalyzes the O-methylation of 3'-hydroxy-N-methylcoclaurine at the 4'-position. researchgate.net |

Berberine (B55584) Bridge Enzyme (BBE) and Tetrahydroprotoberberine Biosynthesis

Genetic and Molecular Regulation of Biosynthetic Pathways Involving Tetrahydropapaveroline

The biosynthesis of BIAs is a tightly regulated process controlled at the genetic level. The expression of biosynthetic enzyme genes is modulated by various regulatory proteins, primarily transcription factors, which can be targeted in metabolic engineering strategies to enhance production.

Transcription Factors Modulating Alkaloid Biosynthesis

Transcription factors (TFs) are key regulators of gene expression that bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription. frontiersin.orgoup.com Several families of TFs have been identified as crucial modulators of BIA biosynthetic pathways in various plant species. frontiersin.orgnih.gov These include the WRKY, basic helix-loop-helix (bHLH), and APETALA2/ethylene-responsive factor (AP2/ERF) families. frontiersin.orgnih.govfrontiersin.org

The expression of these TFs is often induced by signaling molecules like jasmonates, which are plant hormones involved in defense responses. nih.govfrontiersin.org For instance, in lotus (B1177795) (Nelumbo nucifera), the jasmonate-responsive TFs NnWRKY70a and NnWRKY70b have been shown to positively regulate BIA biosynthesis. frontiersin.org Similarly, in potato, the StWRKY8 transcription factor regulates the BIA pathway, conferring resistance to late blight. nih.gov In Coptis species, bHLH transcription factors have been found to interact with the promoters of BIA pathway genes, indicating their regulatory role. frontiersin.org By controlling the expression of multiple genes in the pathway, these TFs can orchestrate a coordinated increase in the production of specific alkaloids. frontiersin.org

| Transcription Factor Family | General Role in BIA Biosynthesis |

| WRKY | Binds to W-box elements in the promoters of BIA pathway genes to activate their transcription, often in response to defense signals. frontiersin.orgfrontiersin.orgnih.gov |

| bHLH (basic helix-loop-helix) | Regulates the expression of key enzymes in the BIA pathway, such as those involved in berberine synthesis. frontiersin.orgnih.gov |

| AP2/ERF | Plays a significant role in the transcriptional regulation of BIA biosynthesis. frontiersin.orgnih.gov |

Pathway Engineering Strategies for Enhanced Biosynthetic Production

The complexity of BIA pathways presents opportunities for metabolic engineering to enhance the production of valuable compounds. frontiersin.org By leveraging synthetic biology tools, researchers can reconstruct these pathways in microbial hosts like Escherichia coli, which offers a more controlled and scalable production platform compared to plant extraction. frontiersin.orgbohrium.com

A significant challenge in the microbial production of tetrahydropapaveroline is the instability of intermediates and the toxicity of byproducts. bohrium.comnih.gov One successful strategy to overcome this is stepwise fermentation . bohrium.compnnl.gov This approach involves segmenting the biosynthetic pathway into different microbial strains. For example, one E. coli strain can be engineered to produce dopamine, which is then fed to a second strain engineered to convert it into tetrahydropapaveroline. bohrium.compnnl.gov This separation prevents the inhibition of dopamine synthesis by products like ascorbic acid (used to stabilize tetrahydropapaveroline) and allows for the optimization of each step independently, leading to higher yields. bohrium.com

Another key strategy is enzyme and pathway engineering . This involves modifying enzymes to improve their efficiency or creating novel bypasses in the pathway. nih.govpnnl.gov For instance, structure-based engineering of DHPAA synthase was performed to increase the production of (R,S)-tetrahydropapaveroline. pnnl.gov In another study, computational pathway mining was used to identify a cytochrome P450 enzyme (CYP79) to create an alternative, peroxide-independent route to a tetrahydropapaveroline precursor, avoiding the formation of toxic hydrogen peroxide and improving the final yield of the downstream product, reticuline (B1680550). nih.gov Balancing metabolic flux by optimizing gene expression and redirecting central metabolism towards the BIA pathway are also critical for maximizing production. asm.org

| Engineering Strategy | Description | Example Outcome |

| Stepwise Fermentation | The biosynthetic pathway is divided between two or more microbial strains, with intermediates passed from one culture to the next. bohrium.compnnl.gov | Overcame the inhibitory effects of ascorbic acid on dopamine production, enabling higher yields of (R,S)-tetrahydropapaveroline. bohrium.com |

| Enzyme Engineering | Modifying the structure of bottleneck enzymes to enhance their activity, substrate specificity, or product selectivity. pnnl.gov | Engineering DHPAA synthase resulted in increased production of (R,S)-tetrahydropapaveroline. pnnl.gov |

| Pathway Bypass | Introducing alternative enzymatic steps to circumvent bottlenecks or avoid the production of toxic byproducts. nih.gov | An artificial pathway using a CYP79 enzyme bypassed a peroxide-generating step, leading to improved reticuline production. nih.gov |

| Metabolic Flux Balancing | Optimizing the expression levels of pathway genes and re-engineering central metabolism to increase the supply of precursors. asm.org | Redirecting carbon flux towards the shikimate pathway enhances the availability of precursors for BIA synthesis. asm.org |

Synthetic Methodologies for Tetrahydropapaveroline and Its Derivatives

Chemo-catalytic Synthesis Approaches

Chemical synthesis offers a direct route to THP, often employing classic organic reactions and increasingly focusing on sustainable and efficient methodologies.

Pictet-Spengler Condensation Reactions in Tetrahydropapaveroline Synthesis

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, including THP. mdpi.commdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization under acidic conditions. mdpi.com In the context of THP synthesis, dopamine (B1211576) and 3,4-dihydroxyphenylacetaldehyde (B32087) (DHPAA) are the key reactants. tandfonline.com The reaction can proceed under physiological conditions, such as at pH 7.4 and 37°C, though the conversion efficiency can be limited by competing oxidation and byproduct formation.

The versatility of the Pictet-Spengler reaction has been demonstrated in various synthetic strategies. It can be performed under mild, phosphate-buffered conditions, mimicking biological systems. rsc.org Furthermore, the reaction can be part of one-pot, multi-enzyme cascade systems to produce chiral THP derivatives. rsc.orgrsc.org For instance, a one-pot, two-enzyme system using a transaminase and norcoclaurine synthase (NCS) can generate chiral BIAs from dopamine. rsc.orgrsc.org The reaction's regioselectivity can be influenced by the solvent and the presence of protecting groups on the reactants. mdpi.com In some cases, the Pictet-Spengler condensation can be triggered sequentially to build more complex alkaloid structures. rsc.org

Challenges in the Pictet-Spengler reaction for THP synthesis include the potential for the formation of regioisomers and the need for enantioselective methods to produce specific stereoisomers. mdpi.comrsc.org Research continues to explore new catalysts and conditions to improve the efficiency and selectivity of this vital reaction. mdpi.com

Novel Green Synthetic Pathways (e.g., from Lignin-Derived Precursors)

In the pursuit of sustainable chemical manufacturing, lignin (B12514952), an abundant and renewable aromatic polymer, has emerged as a promising starting material for the synthesis of valuable chemicals, including THP. researchgate.netnih.govacs.org This approach aligns with the principles of green chemistry by utilizing biomass waste streams. nih.gov

These green synthetic routes often employ atom-economic transformations and benign reaction media, such as deep eutectic solvents, to minimize waste and environmental impact. nih.gov The use of lignin-derived feedstocks like eugenol (B1671780) also presents a sustainable pathway to key intermediates for THP synthesis. rsc.org This integrated approach, combining lignin biorefining with sustainable catalysis, offers a promising green path to drug discovery and reduces reliance on traditional petrochemical feedstocks. researchgate.netnih.gov

Biotechnological Production of Tetrahydropapaveroline

Biotechnological approaches, utilizing engineered microorganisms, offer a sustainable and scalable alternative to chemical synthesis for the production of THP and other plant-derived pharmaceuticals. bohrium.comnih.gov

Heterologous Biosynthesis in Engineered Microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

Both Escherichia coli and Saccharomyces cerevisiae (baker's yeast) have been successfully engineered as microbial factories for the production of THP. bohrium.comfrontiersin.org These microorganisms are genetically modified to express the necessary biosynthetic pathway enzymes from plants and other organisms. frontiersin.orgmdpi.com

In E. coli, a stepwise fermentation process has been developed to produce (R,S)-THP. bohrium.comresearchgate.net This system separates the production of dopamine from the subsequent conversion to THP, overcoming issues of product oxidation by enzymes like tyrosinase. bohrium.com This method has achieved significantly higher yields compared to single-strain systems, reaching up to 1.0 mM (287 mg/L). researchgate.net The produced THP has been successfully used as a starting material for the synthesis of other BIAs, such as reticuline (B1680550). bohrium.com

Saccharomyces cerevisiae has also been engineered for the de novo biosynthesis of THP. nih.gov This was achieved through the heterologous expression of engineered enzyme variants with activity on non-native substrates. nih.gov Strain engineering efforts, including the knockout of multidrug resistance transporters and optimization of media conditions, led to a 600-fold increase in THP titers, reaching 121 µg/L. nih.gov Yeast systems are often favored for expressing plant-derived enzymes, particularly cytochrome P450s, due to their eukaryotic cellular machinery. frontiersin.org

| Host Organism | Key Features of Engineered Strain | Achieved Titer | Reference |

|---|---|---|---|

| Escherichia coli | Stepwise fermentation separating dopamine production and THP synthesis. | 1.0 mM (287 mg/L) | researchgate.net |

| Saccharomyces cerevisiae | Heterologous expression of engineered enzyme variants, knockout of multidrug resistance transporters. | 121 µg/L | nih.gov |

Optimization of Microbial Fermentation Systems for Tetrahydropapaveroline Production

Optimizing fermentation conditions is crucial for maximizing the yield and productivity of THP in engineered microbial systems. bohrium.comnih.gov Several strategies have been employed to enhance the performance of these bioprocesses.

A key challenge in THP production is the instability of the product and its precursors, which are prone to oxidation. bohrium.comnih.gov In E. coli systems, a two-step or stepwise culture method was developed where dopamine is first produced and then the supernatant is used for THP synthesis, preventing the oxidation of THP by tyrosinase. bohrium.com The addition of ascorbic acid was found to stabilize THP, although it could inhibit dopamine production in a single-strain system. bohrium.com

In yeast fermentations, pH control is critical. While the biosynthetic enzymes often have optimal activity at neutral to alkaline pH, the THP substrate itself is unstable at pH values above 6.5. nih.gov Therefore, maintaining a buffered pH in the range of 5.0-5.7 has been shown to improve titers. nih.gov For high-density fermentations, strategies like fed-batch cultivation are employed to achieve higher cell densities and, consequently, higher product titers. nih.govresearchgate.net For instance, a two-stage pH fermentation strategy in a 5 L bioreactor, combined with a feeding strategy of Fe²⁺ and ascorbic acid, significantly increased dopamine production, a key precursor to THP. asm.org

| Strategy | Host Organism | Effect | Reference |

|---|---|---|---|

| Stepwise Fermentation | Escherichia coli | Overcame THP oxidation by tyrosinase, increased yield. | bohrium.com |

| Addition of Ascorbic Acid | Escherichia coli | Stabilized (R,S)-THP. | bohrium.com |

| pH Control (Buffered Media) | Saccharomyces cerevisiae | Improved titers by maintaining pH 5.0-5.7. | nih.gov |

| Two-Stage pH Fermentation & Fe²⁺/Ascorbic Acid Feeding | Escherichia coli | Achieved high-yield dopamine (precursor) production (22.58 g/L). | asm.org |

Metabolic Engineering and Synthetic Biology Approaches for Pathway Optimization

Metabolic engineering and synthetic biology provide powerful tools to optimize the biosynthetic pathways for THP production in microbial hosts. frontiersin.orgpnnl.gov These approaches aim to increase the metabolic flux towards the target compound by modifying the host's native metabolism and fine-tuning the expression of heterologous pathway genes. frontiersin.orgpnnl.gov

A primary strategy is to increase the availability of precursors. rutgers.edu In E. coli, the shikimate pathway is often engineered to enhance the supply of L-tyrosine, the initial precursor for dopamine and subsequently THP. rutgers.edufrontiersin.org This involves overexpressing key pathway enzymes and eliminating feedback inhibition by using mutated, feedback-resistant enzymes. frontiersin.orgasm.org For example, overexpressing genes like aroG and tyrA that are resistant to feedback inhibition can significantly boost tyrosine production. asm.org

Balancing the expression levels of the heterologous enzymes is another critical aspect. asm.org Using promoters of varying strengths to control the transcription of different pathway genes helps to avoid the accumulation of toxic intermediates and ensures a smooth metabolic flow. asm.org Computational tools and pathway mining are increasingly used to identify bottlenecks and discover novel enzymatic reactions or bypasses. nih.govresearchgate.net For instance, an in silico pathway design identified a cytochrome P450 enzyme (CYP79) to bypass a problematic step in BIA production, leading to less toxic byproduct formation and improved yields of downstream products like reticuline. nih.gov

Furthermore, enzyme engineering is employed to improve the activity, specificity, and stability of pathway enzymes. pnnl.govd-nb.info Structure-based mutagenesis can be used to alter an enzyme's substrate specificity or enhance its catalytic efficiency, thereby removing rate-limiting steps in the biosynthetic pathway. pnnl.govd-nb.info

| Strategy | Target | Organism | Outcome | Reference |

|---|---|---|---|---|

| Pathway Precursor Enhancement | Increase L-tyrosine supply | E. coli | Increased flux towards BIA pathway | rutgers.edufrontiersin.org |

| Elimination of Feedback Inhibition | Overexpression of feedback-resistant aroG and tyrA | E. coli | Relieved inhibition of aromatic amino acid synthesis | asm.org |

| Balancing Gene Expression | Use of promoters with different strengths | E. coli | Balanced metabolic flow, avoided toxic intermediate accumulation | asm.org |

| Computational Pathway Design | Identify alternative enzymatic routes (e.g., using CYP79) | E. coli | Bypassed toxic byproduct formation, improved downstream product yield | nih.gov |

| Enzyme Engineering | Modify DHPAAS for altered product profile | E. coli | Fine-tuned dopamine/DHPAA balance for improved THP synthesis | d-nb.info |

| Knockout of Competing Pathways | Deletion of multidrug resistance transporters | S. cerevisiae | Increased THP titer | nih.gov |

Pharmacological Mechanisms of Action of Tetrahydropapaveroline

Interactions with Neurotransmitter Systems

THP significantly influences the dynamics of several crucial neurotransmitters, with a pronounced impact on dopamine (B1211576) and other catecholamines.

Modulation of Dopamine Neurotransmission

THP's interaction with the dopaminergic system is multifaceted, involving the inhibition of dopamine reuptake, suppression of its synthesis, and alteration of its release in specific brain regions.

Research has demonstrated that THP and its derivatives can inhibit the reuptake of dopamine by binding to the dopamine transporter (DAT). nih.govwikipedia.org Studies using human embryonic kidney (HEK293) cells engineered to express DAT have shown that THP inhibits dopamine uptake. nih.gov The inhibitory constant (Ki) of THP for the inhibition of [3H]DA uptake was determined to be approximately 41 μM. nih.gov This affinity is comparable to that of 1-methyl-4-phenylpyridinium ion (MPP+), a known dopaminergic neurotoxin. nih.gov This interaction suggests that THP might be taken up into dopaminergic neurons through DAT, potentially contributing to its effects on these neurons. nih.govresearchgate.net The inhibition of dopamine uptake by THP has also been noted in the cerebral cortex. wikipedia.org

Inhibition of Dopamine Uptake by THP and its Derivatives

| Compound | Ki for [3H]DA Uptake Inhibition (μM) |

|---|---|

| Tetrahydropapaveroline (THP) | ~41 |

| 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ) | ~35 |

| 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4' DHBnTIQ) | ~23 |

| 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline (6,7 DHBnTIQ) | ~93 |

| 1-methyl-4-phenylpyridinium ion (MPP+) | ~28 |

Data from Okada et al., 1998 nih.gov

THP has been shown to decrease the biosynthesis of dopamine by inhibiting the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in the production of catecholamines, including dopamine. taylorandfrancis.comyakhak.orgresearchgate.net In PC12 cells, treatment with THP at concentrations of 2.5-10 μM resulted in a significant, concentration-dependent decrease in intracellular dopamine content, with a 23.4% inhibition of TH activity observed at 10 μM THP. yakhak.org Further studies on bovine adrenal TH revealed that THP has an inhibitory effect with an IC50 value of 153.9 μM and exhibits uncompetitive inhibition with respect to the substrate L-tyrosine, with a Ki value of 0.30 mM. yakhak.org This inhibition of TH activity is a key mechanism by which THP reduces dopamine levels. yakhak.orgresearchgate.net The reduction of dopamine content by THP in PC12 cells is believed to be caused, at least in part, by oxidative stress, as the effect can be reversed by the antioxidant N-acetyl-L-cysteine. en-journal.org

The administration of THP into specific brain regions, such as the ventral tegmental area (VTA), has been shown to differentially affect dopamine efflux in the nucleus accumbens (NAc), a critical area in the brain's reward circuitry. nih.govresearchgate.net When microinjected into the VTA of high-ethanol-preferring rats, THP caused a significant increase in dopamine efflux (94 ± 23%) in the core of the NAc. nih.gov In contrast, the same injection led to a suppression of dopamine efflux (51 ± 10%) within the shell of the NAc. nih.gov This differential effect on dopamine release in distinct subregions of the NAc highlights the complex and region-specific actions of THP on the mesolimbic dopamine system. nih.govresearchgate.net These findings suggest that the presence of THP in the VTA directly alters the function of mesolimbic neurons and the dopaminergic system specifically. nih.gov

Suppression of Dopamine Synthesis via Tyrosine Hydroxylase (TH) Inhibition

Influence on Catecholamine Dynamics

In addition to its specific effects on dopamine, THP also influences the broader dynamics of catecholamines. nih.govnih.gov Studies have shown that THP can interact with catecholamine neurons in various ways, affecting presynaptic catecholamine function. nih.gov For instance, in cultured rat adrenal medulla explants, the THP analog 3',4'-deoxynorlaudanosolinecarboxylic acid (DNLCA) caused a significant decrease in endogenous levels of dopamine, norepinephrine, and epinephrine. nih.gov This effect was comparable to that observed with alpha-methyltyrosine, an inhibitor of catecholamine synthesis. nih.gov These findings suggest that THP and related compounds can reduce the rate of catecholamine synthesis. nih.gov The formation of THP itself is a result of the condensation of dopamine with its aldehyde metabolite, dopaldehyde, a reaction that can be enhanced by ethanol (B145695) administration. researchgate.netfrontiersin.orgnih.gov This link between ethanol, dopamine metabolism, and THP formation underscores the compound's role in altering catecholamine homeostasis. frontiersin.orgnih.gov

Receptor and Enzyme Binding Affinities in Molecular Models

Molecular modeling and receptor binding studies have provided insights into the interactions of THP with various receptors and enzymes. nih.govacs.org In vitro receptor binding assays have shown that THP has approximately equal affinity for both dopamine and opiate receptors. nih.gov Specifically, THP was found to be a potent dopamine antagonist, capable of reversing the inhibitory effect of dopamine on prolactin secretion in cultured anterior pituitary cells. nih.gov Its potency in this system paralleled its affinity in the dopamine receptor assay. nih.gov Furthermore, THP also blocked dopamine-mediated inhibition of beta-endorphin (B3029290) secretion from neurointermediate lobe cells. nih.gov Computational docking studies have also been employed to estimate the binding affinity of various compounds, including isoquinoline (B145761) alkaloids, with enzymes like mitochondrial aldehyde dehydrogenase. acs.org While specific docking data for THP with a wide range of receptors is not extensively detailed in the provided context, the existing research indicates its capacity to interact with key receptor systems involved in neurotransmission. nih.gov

Role as an Endogenous Trace Amine or Mammalian Alkaloid

Tetrahydropapaveroline (THP), also known as norlaudanosoline, is classified as a mammalian alkaloid. en-journal.org This designation stems from its endogenous production within mammalian systems, a capability once thought to be exclusive to plants. nih.gov It belongs to the tetrahydroisoquinoline class of alkaloids, which are formed through the cyclization of biogenic amines with aldehydes or their corresponding keto-acids. en-journal.org

The biosynthesis of tetrahydropapaveroline in mammals occurs via the Pictet-Spengler condensation reaction. This involves the non-enzymatic reaction between the neurotransmitter dopamine and its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). en-journal.org The formation of DOPAL is a result of the oxidative deamination of dopamine by the enzyme monoamine oxidase (MAO). en-journal.org Under normal physiological conditions, DOPAL is rapidly oxidized to 3,4-dihydroxyphenylacetic acid by aldehyde dehydrogenase. en-journal.org However, certain conditions can lead to an accumulation of DOPAL, thereby favoring its condensation with dopamine to form tetrahydropapaveroline. en-journal.orgtaylorandfrancis.com For instance, the presence of acetaldehyde (B116499), a metabolite of ethanol, can competitively inhibit aldehyde dehydrogenase, leading to increased DOPAL levels and consequently, enhanced synthesis of tetrahydropapaveroline. taylorandfrancis.com This link has led to investigations into its potential role in the context of alcoholism. en-journal.orgresearchgate.net

Furthermore, tetrahydropapaveroline is considered a crucial intermediate in the potential endogenous biosynthesis of morphine and other benzylisoquinoline alkaloids in mammals. nih.gov Research has shown that mammalian systems, including rat liver and brain preparations, can convert tetrahydropapaveroline into tetrahydroprotoberberine alkaloids. nih.gov These findings suggest that mammals may possess the biochemical machinery to produce complex alkaloids from neuroamine precursors. nih.gov In human neuroblastoma cells, (S)-norlaudanosoline (tetrahydropapaveroline) has been identified as a precursor in the biosynthetic pathway leading to morphine. pnas.org

While tetrahydropapaveroline is an endogenous amine, its classification as a "trace amine" is not consistently applied in the literature in the same manner as for compounds like β-phenethylamine or tyramine. wikipedia.orgnih.gov Trace amines are typically defined by their presence in very low concentrations (nanomolar range) and their interaction with trace amine-associated receptors (TAARs). wikipedia.orgwikipedia.org While tetrahydropapaveroline is present in trace amounts, its primary pharmacological actions are often associated with other receptor systems. wikipedia.org For example, it exhibits β-sympathomimetic effects similar to isoprenaline, acting as a non-selective beta-adrenoceptor agonist. wiley.comnih.gov These actions include increasing heart rate and decreasing blood pressure, effects that are blockable by β-adrenergic antagonists like propranolol. wiley.comnih.govoup.com It also inhibits the uptake of dopamine through the dopamine transporter. wikipedia.org

The endogenous formation and subsequent metabolism of tetrahydropapaveroline represent a significant area of research, particularly concerning its physiological and potential pathophysiological roles. en-journal.orgcbs.dk Its status as a mammalian alkaloid derived from a major neurotransmitter underscores its importance in neurobiology. en-journal.org

Table 1: Research Findings on Tetrahydropapaveroline as an Endogenous Compound

| Finding | Organism/System Studied | Implication | Reference |

| Biosynthesis from Dopamine | Mammalian Tissues (Brain, Liver) | Endogenous formation via Pictet-Spengler condensation of dopamine and DOPAL. | en-journal.org |

| Precursor to other Alkaloids | Rats, Human Neuroblastoma Cells | Serves as an intermediate in the biosynthesis of tetrahydroprotoberberine alkaloids and endogenous morphine. | nih.govpnas.org |

| Enhanced formation by Ethanol | Rat Brain Homogenates | Ethanol metabolism increases acetaldehyde, which inhibits DOPAL breakdown, leading to increased THP synthesis. | taylorandfrancis.com |

| β-Adrenergic Agonism | Guinea Pig, Dog, Cat | Elicits β-sympathomimetic effects (e.g., increased heart rate, vasodilation) that are blocked by propranolol. | wiley.comnih.govoup.com |

| Dopamine Transporter Inhibition | HEK293 cells expressing DAT | Inhibits dopamine uptake, suggesting a modulatory role in dopaminergic systems. | wikipedia.org |

| Detection in Humans | Urine of Parkinson's patients on L-DOPA therapy | L-DOPA administration can increase dopamine levels, leading to higher production of THP. | en-journal.orgnih.gov |

Analytical Techniques for Tetrahydropapaveroline Quantification and Identification

Chromatographic Methodologies

Chromatographic techniques are fundamental to the separation of THP from complex biological matrices prior to its detection and quantification. The choice of method often depends on the sample type, the required sensitivity, and the specific research question.

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for the analysis of THP, offering high precision and specificity. nih.gov To make the non-volatile THP suitable for GC analysis, a chemical derivatization step is necessary to increase its volatility. koreascience.krmdpi.com This typically involves converting the polar hydroxyl and amine groups into less polar derivatives. koreascience.kr

One effective derivatization strategy involves a two-step process to form O-trimethylsilyl (O-TMS), N-heptafluorobutylacyl (HFBA) derivatives. koreascience.kr This method has been shown to reduce the formation of side products and improve peak separation and detection sensitivity. koreascience.kr The use of deuterated internal standards, which are chemically identical to THP but have a higher mass, is crucial for accurate quantification and helps to minimize analytical artifacts. nih.gov GC/MS analysis with selected ion monitoring (SIM) further enhances sensitivity, allowing for the detection of THP at very low concentrations. koreascience.kr

Table 1: GC/MS Parameters for the Analysis of Higenamine (B191414) with THP as an Internal Standard This table is based on a study of a similar tetrahydroisoquinoline, higenamine, using THP as an internal standard, illustrating a typical application.

| Parameter | Value |

| Instrument | Gas Chromatograph-Mass Spectrometer |

| Derivatization Reagents | N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), N-methyl-bis(heptafluorobutyramide) (MBHFBA) |

| Internal Standard | Tetrahydropapaveroline (THP) |

| Ionization Mode | Electron Impact (EI) |

| Monitoring Mode | Selected Ion Monitoring (SIM) |

| Detection Limit | Approximately 0.1 ng/mL in biological fluids |

| Data sourced from a study on higenamine analysis. koreascience.kr |

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of THP and other tetrahydroisoquinolines. nih.govacs.org A significant advantage of HPLC is that it can often analyze compounds without the need for derivatization, which simplifies sample preparation. mdpi.com For the detection of electroactive compounds like THP, HPLC is frequently coupled with an electrochemical detector (ECD), a method known as HPLC-ECD. nih.govmdpi.com

This combination offers excellent sensitivity and selectivity, making it possible to measure sub-picomole concentrations of THP in complex biological samples like rat brain tissue. nih.gov A typical HPLC-ECD method for THP analysis involves a multi-step separation process to isolate THP, followed by analysis using a reversed-phase HPLC column. nih.gov This approach has achieved detection limits of approximately 0.1 pmol per gram of brain tissue. nih.gov

Table 2: HPLC-ECD Method for Tetrahydropapaveroline Determination in Rat Brain

| Parameter | Description |

| Technique | Reversed-phase High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) |

| Sample Matrix | Rat brain homogenates |

| Detection Limit | ~0.1 pmol (0.03 ng) per gram of brain tissue |

| Recovery Rate | 43.4 +/- 3.5% |

| Data sourced from a study on THP determination in rat brain. nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. wikipedia.orgresearchgate.net This technique is particularly well-suited for analyzing complex biological samples and has become a routine method in many analytical laboratories. news-medical.netnih.gov LC-MS/MS can be used to identify and quantify THP and its derivatives, often with minimal sample preparation. capes.gov.br

The use of tandem mass spectrometry (MS/MS) allows for a high degree of specificity through techniques like multiple reaction monitoring (MRM), which significantly reduces background noise and improves sensitivity. nih.govjsbms.jp This is especially beneficial for detecting the trace levels of THP present in biological systems. jsbms.jp The development of electrospray ionization (ESI) has provided a robust interface for coupling LC and MS, enabling the analysis of a wide range of biological molecules, including thermally unstable compounds. nih.govddtjournal.com

High-Performance Liquid Chromatography (HPLC) for Tetrahydropapaveroline Analysis

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step in the analytical workflow for THP, aimed at isolating the analyte from interfering substances and concentrating it to a level suitable for detection. slideshare.net The strategies employed are also crucial for preventing the artificial formation of THP during the analytical process.

The extraction of THP from biological matrices such as brain tissue, plasma, or urine often involves a multi-stage process. nih.govnih.gov A common approach is to use a combination of liquid-liquid extraction and solid-phase extraction (SPE). jsbms.jpslideshare.netnih.gov SPE is particularly effective for removing interfering compounds and concentrating the analyte. nih.govcore.ac.uk

For instance, in the analysis of THP in rat brain, a multiple-stage separation scheme is employed to selectively isolate the compound before HPLC-ECD analysis. nih.gov In other applications, acid hydrolysis may be used to release any THP that is bound to proteins in the sample, followed by SPE for cleanup. The choice of extraction method depends on the specific biological matrix and the subsequent analytical technique to be used.

A significant challenge in the analysis of THP is the potential for its artifactual formation during sample preparation and analysis. nih.gov This can occur through the Pictet-Spengler condensation of dopamine (B1211576) with its aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087). researchgate.net To address this, specific methodologies have been developed.

One of the most effective strategies is the use of deuterated internal standards in conjunction with GC/MS analysis. nih.gov These standards are added to the sample at the beginning of the preparation process and behave identically to the endogenous THP, allowing for the correction of any analytical variations. nih.gov Importantly, studies have shown that with the use of appropriate extraction and analytical techniques, the artifactual formation of THP from dopamine can be prevented. nih.gov This has been demonstrated in samples containing high concentrations of dopamine, such as brain tissue from animals treated with L-DOPA, where no artifactual THP was detected. nih.gov

Research on Tetrahydropapaveroline Derivatives and Analogs

Structural Modifications and their Biochemical Activities

The modification of the tetrahydropapaveroline molecule, primarily through the addition of functional groups to its benzylisoquinoline or tetrahydroisoquinoline moieties, has yielded compounds with a broad spectrum of biological effects. These modifications are crucial in determining the potency and selectivity of these derivatives.

Benzylisoquinoline Alkaloid (BIA) Derivatives

Tetrahydropapaveroline is a foundational molecule in the biosynthesis of a diverse class of plant secondary metabolites known as benzylisoquinoline alkaloids (BIAs). d-nb.infobohrium.com The addition of methyl groups to the core THP structure can significantly alter its chemical properties and biological activity. frontiersin.org Methylation can change a molecule's polarity, stereoelectronic profile, and hydrophobicity, which in turn affects its interaction with biological targets. frontiersin.org For instance, the O-methylation of the monoterpene indole (B1671886) alkaloid noribogaine (B1226712) leads to a less polar compound, ibogaine, which exhibits differential binding to neurotransmitter receptors and increased toxicity. frontiersin.org Similarly, the O-methylated BIA thebaine is a more potent stimulant and a less effective analgesic compared to the fully O-demethylated morphine. frontiersin.org

The biosynthesis of the well-known BIA papaverine (B1678415), a smooth muscle relaxant, is believed to proceed from tetrahydropapaveroline through a series of methylation and other enzymatic steps. researchgate.netnih.gov The proposed pathway involves the methylation of (S)-reticuline (a derivative of THP) to (S)-laudanine, followed by another methylation to laudanosine (B1674548). nih.govscite.ai Subsequent N-demethylation of laudanosine yields tetrahydropapaveroline, which is then dehydrogenated to form papaverine. nih.govscite.ai

Research has also explored the impact of other substitutions. For example, geranylation of tetrahydropapaveroline has been investigated, although N- and N,N-geranylation showed little increase in inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) activation. clockss.org

Table 1: Biochemical Activities of Selected Benzylisoquinoline Alkaloid Derivatives of Tetrahydropapaveroline

| Compound/Derivative | Structural Modification | Reported Biochemical Activity/Significance | Citations |

| Papaverine | Fully O-methylated and dehydrogenated derivative | Smooth muscle relaxant, vasodilator. researchgate.netnih.gov | researchgate.net, nih.gov |

| (S)-Reticuline | N-methylated and partially O-methylated derivative | Key intermediate in the biosynthesis of morphine and other BIAs. researchgate.netscirp.org | researchgate.net, scirp.org |

| Laudanine | O-methylated derivative of reticuline (B1680550) | Intermediate in papaverine biosynthesis. researchgate.netscite.ai | researchgate.net, scite.ai |

| Laudanosine | Further O-methylated derivative of laudanine | Precursor to tetrahydropapaveroline in one proposed biosynthetic pathway to papaverine. nih.govscite.ai | scite.ai, nih.gov |

| Thebaine | O-methylated BIA | Stimulant, less effective analgesic than morphine. frontiersin.org | frontiersin.org |

Tetrahydroisoquinoline (TIQ) Alkaloid Derivatives

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core of tetrahydropapaveroline is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. nuph.edu.ua These activities include antitumor, antimicrobial, anti-inflammatory, and anti-HIV properties. unica.it

Several studies have focused on the neurotoxic or neuroprotective potential of THIQ derivatives. Tetrahydropapaveroline itself is considered a neurotoxic compound. unica.it Derivatives such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ), 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4' DHBnTIQ), and 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline (6,7 DHBnTIQ) have been shown to inhibit dopamine (B1211576) uptake through the dopamine transporter (DAT). nih.gov Their inhibitory potencies (Ki values) were found to be in the micromolar range, similar to that of the known neurotoxin MPP+. nih.gov This suggests that these derivatives might be transported into dopaminergic neurons via DAT, potentially contributing to neurotoxicity. nih.govnih.gov

Conversely, other THIQ derivatives have been explored for their therapeutic potential. For instance, 1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline was identified as a potent bronchodilator. jst.go.jp Additionally, certain THIQ derivatives have shown anti-HIV activity. researchgate.net The derivatization of quercetin (B1663063) with a THIQ moiety resulted in compounds with lower toxicity, improved antioxidant potential, and enhanced inhibitory activity towards butyrylcholinesterase and Na+, K+-ATPase compared to quercetin alone. mdpi.com

Table 2: Biochemical Activities of Selected Tetrahydroisoquinoline (TIQ) Derivatives of Tetrahydropapaveroline

| Derivative | Structural Modification | Reported Biochemical Activity | Ki Value (for DA uptake) | Citations |

| 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Removal of all four hydroxyl groups | Inhibition of dopamine uptake | ~35 µM | nih.gov |

| 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4' DHBnTIQ) | Removal of hydroxyl groups at positions 6 and 7 | Inhibition of dopamine uptake | ~23 µM | nih.gov |

| 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline (6,7 DHBnTIQ) | Removal of hydroxyl groups at positions 3' and 4' | Inhibition of dopamine uptake | ~93 µM | nih.gov |

| 1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | Trimethoxy substitution on the benzyl (B1604629) ring | Potent bronchodilator activity | Not Applicable | jst.go.jp |

| Quercetin-THIQ hybrid | Quercetin attached to the THIQ moiety | Improved antioxidant and enzyme inhibitory activities | Not Applicable | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Tetrahydropapaveroline Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds. For tetrahydropapaveroline and its analogs, SAR studies have provided valuable insights.

The affinity of tetrahydropapaveroline analogs for dopamine receptors appears to be influenced by the pattern of O-methylation. For example, norroefractine, which has a specific arrangement of hydroxyl and methoxy (B1213986) groups, exhibits a 6-fold selectivity for D2 over D1 dopamine receptors. uchile.cl The conformation of the molecule also plays a role; an "aporphine-like" conformation may be preferred for binding to the active site of dopamine receptors. uchile.cl

SAR studies on a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines revealed that substitutions on the aryl ring significantly impact their local anesthetic activity and toxicity. mdpi.com For instance, the introduction of certain substituents can enhance anesthetic potency while reducing toxicity. mdpi.com

In the context of antiviral activity, SAR studies on isoquinoline (B145761) alkaloids have indicated that a quaternary nitrogen atom is often important for the antiviral properties of protoberberine and benzophenanthridine alkaloids. researchgate.net Furthermore, N- or O-geranylation of some isoquinoline alkaloids has been shown to increase their antimicrobial, cytotoxic, and anti-EBV activities. clockss.org

Enzymatic Methylation Strategies for Tetrahydropapaveroline Derivatives

Enzymatic methylation is a key process in the biosynthesis of many benzylisoquinoline alkaloids derived from tetrahydropapaveroline. Enzymes offer high regio- and stereoselectivity, which is often difficult to achieve through chemical synthesis. mdpi.com

Catechol-O-methyltransferase (COMT) is an enzyme known to be involved in the methylation of catecholic compounds, including tetrahydropapaveroline. nih.gov Studies have shown that tetrahydropapaveroline can act as a substrate for COMT and also as a competitive inhibitor of the enzyme. nih.gov The in vivo methylation of THP in the rat brain occurs regioselectively, preferentially at the 6 and/or 3' positions. scielo.org.coacs.org

Researchers have also harnessed methyltransferases in engineered microorganisms to produce specific BIA derivatives. For example, O-methyltransferases from Coptis japonica have been characterized for their role in isoquinoline alkaloid biosynthesis. kyoto-u.ac.jp Furthermore, a selective methylation strategy has been developed for tetrahydroprotoberberine compounds (related to THP) using engineered E. coli expressing various methyltransferases, such as Cj4'OMT, Cj6OMT, and SiSOMT. mdpi.com These enzymatic strategies provide a powerful tool for the targeted synthesis of novel and known tetrahydropapaveroline derivatives with potentially valuable pharmacological properties. The biosynthesis of (R,S)-reticuline has been achieved from (R,S)-tetrahydropapaveroline in engineered yeast strains, highlighting the potential of microbial platforms for producing complex alkaloids. semanticscholar.org

Future Directions and Research Opportunities in Tetrahydropapaveroline Studies

Advancements in Biosynthetic Pathway Elucidation

The biosynthesis of tetrahydropapaveroline (THP), a key intermediate in the formation of benzylisoquinoline alkaloids (BIAs), has been a significant area of research. frontiersin.orgnih.govfrontiersin.org THP is formed from the condensation of dopamine (B1211576) and 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.govwikipedia.org This reaction is a crucial step in the production of a wide array of pharmacologically important compounds. frontiersin.orgresearchgate.net

Recent technological advancements have made it more feasible to use microorganisms for the biosynthesis of complex plant secondary metabolites. nih.gov The integration of genomics, bioinformatics, and synthetic biology has greatly aided in the discovery of these metabolites and their biosynthetic routes. frontiersin.orgnih.gov For instance, the biosynthesis of (R,S)-tetrahydropapaveroline has been successfully achieved in engineered Escherichia coli using glycerol (B35011) as a starting material. frontiersin.orgfrontiersin.org This microbial production offers a promising alternative to extraction from plants, which is often inefficient due to low concentrations of the desired compounds. nih.govbohrium.com

Future research will likely focus on overcoming the current challenges in heterologous biosynthesis, such as the low yields of alkaloids. frontiersin.org This can be attributed to the complexity of the biosynthetic pathways, which involve numerous enzymes. frontiersin.org Strategies to enhance production include the precise regulation of foreign gene expression, improving the functional expression of foreign enzymes, and modifying the central metabolism of the host organism to increase the availability of precursor compounds. nih.gov Furthermore, continued exploration of plant genomics and transcriptomics, particularly in medicinal plants, will be essential for identifying new enzymes and regulatory elements involved in BIA biosynthesis. nih.gov The combination of full-length transcriptome sequencing and metabolomics is a powerful and cost-effective approach to elucidate these pathways. nih.gov

A significant challenge in microbial production is the potential for undesirable side reactions and enzyme inhibition, which can limit the efficiency of the desired pathway. nih.gov Stepwise fermentation, where different stages of the biosynthetic pathway are carried out in separate microbial cultures, has been proposed as a solution to this problem. nih.govbohrium.com This approach mimics the compartmentalization found in plant cells and can help to optimize the production of THP and other BIAs. nih.gov

| Research Area | Key Advancements & Future Goals | Relevant Organisms |

| Metabolic Engineering | Development of engineered microbial strains for THP production. Goal: Increase yield and efficiency. | Escherichia coli, Saccharomyces cerevisiae |

| Synthetic Biology | Integration of genes from various organisms to create novel biosynthetic pathways. Goal: Overcome limitations of native pathways. | Plants, Bacteria, Yeast |

| Genomics & -Omics | Use of transcriptomics and metabolomics to identify new enzymes and pathways. Goal: Complete elucidation of BIA biosynthesis. | Papaver somniferum, Corydalis species |

| Process Optimization | Implementation of stepwise fermentation to reduce undesirable side reactions. Goal: Improve purity and yield of final product. | Engineered microbial consortia |

Novel Synthetic Routes for Academic Research Materials

The development of efficient and sustainable synthetic routes to tetrahydropapaveroline is crucial for facilitating academic research into its biological activities and potential therapeutic applications. chemrxiv.org Traditional chemical syntheses can be complex and often rely on non-renewable starting materials. researchgate.net

Another innovative approach involves the use of engineered microorganisms to produce THP. nih.govnih.gov For example, engineered strains of E. coli have been developed to produce THP through a stepwise fermentation process. nih.gov This biological method can achieve high yields in a relatively short time and at a lower cost compared to traditional synthesis. Similarly, engineered yeast (Saccharomyces cerevisiae) has been used for the de novo biosynthesis of (S)-tetrahydropapaverine. nih.gov This was achieved through protein engineering to develop enzyme variants with improved activity on non-native substrates. nih.gov

| Synthetic Approach | Starting Material(s) | Key Features |

| Chemo-catalytic | Lignin (B12514952) (lignocellulose) | Utilizes a renewable resource; employs a one-pot Pictet-Spengler reaction. chemrxiv.orgresearchgate.net |

| Microbial Biosynthesis | Glycerol, Glucose | High yields, lower cost, environmentally friendly. frontiersin.orgfrontiersin.orgnih.gov |

| Stepwise Fermentation | Engineered E. coli | Separates reaction steps to avoid undesirable byproducts and improve efficiency. nih.gov |

| Engineered Yeast | Engineered S. cerevisiae | Employs protein engineering to create enzymes with novel activities. nih.gov |

Exploration of Molecular Mechanisms in Neurological Models

Tetrahydropapaveroline has been implicated in various neurological processes, and its molecular mechanisms of action are an active area of investigation. nih.govnih.gov It is known to be a neurotoxic tetrahydroisoquinoline alkaloid formed from the condensation of dopamine and dopaldehyde. nih.govnih.gov

One of the key areas of research is the role of THP in oxidative stress. nih.govmdpi.com Having two catechol moieties, THP can readily oxidize to form an o-quinone intermediate, which is accompanied by the production of reactive oxygen species (ROS). nih.gov This can lead to neuronal cell death and DNA damage, and has been suggested as a potential contributor to the pathology of Parkinson's disease. nih.govnih.gov The aldehyde precursor of THP, DOPAL, is also known to be neurotoxic and can induce the aggregation of α-synuclein, a protein implicated in Parkinson's disease. mdpi.com

THP's influence on neurotransmitter systems, particularly the dopaminergic system, is another critical area of study. nih.gov Research has shown that THP can inhibit the uptake of dopamine and reduce its synthesis. wikipedia.orgnih.gov These effects are relevant to understanding its potential role in conditions like alcohol dependence, where alterations in dopamine signaling are a key feature. researchgate.netfrontiersin.org Some studies in rat models have indicated that THP can increase the preference for ethanol (B145695). researchgate.net

The development and use of advanced neurological models are crucial for further elucidating the molecular mechanisms of THP. Three-dimensional neurosphere cultures offer a more physiologically relevant model system compared to traditional 2D cell cultures for assessing neurotoxicity. mdpi.com Animal models, such as zebrafish, are also being employed to study the effects of THP on motor activity and dopamine levels. nih.gov

Future research will likely focus on a deeper understanding of the signaling pathways affected by THP. This includes investigating its interactions with specific receptors, such as β-adrenergic receptors, and its impact on intracellular signaling cascades. Further exploration of its role in protein aggregation, mitochondrial dysfunction, and neuroinflammation will also be critical. mdpi.comnih.govmdpi.com The use of sophisticated models, including organoids and genetically modified animals, will be instrumental in dissecting the complex neurobiological effects of this compound.

| Neurological Model | Research Focus | Key Findings |

| PC12 Cells | Dopamine metabolism, Oxidative stress | THP decreases intracellular dopamine content and induces cell death. nih.gov |

| Rat Brain Homogenates | In vitro THP formation | Confirms the condensation of dopamine and DOPAL to form THP. |

| Rat Models | Alcohol preference | Intraventricular administration of THP can increase ethanol intake. researchgate.net |

| Zebrafish | Motor activity, Dopamine levels | THP can attenuate ethanol-induced hyperactivity and changes in brain dopamine. nih.gov |

| 3D Neurosphere Cultures | Neurotoxicity assessment | Provides a more physiologically relevant model for studying the neurotoxic effects of THP and its precursors. mdpi.com |

| C6 Glioma Cells | Cell death mechanisms | Used to study the protective effects of other compounds against THP-induced cytotoxicity. nih.gov |

Q & A

Q. What methodologies are recommended for detecting and quantifying THP in biological samples?

THP detection requires high sensitivity due to its low endogenous concentrations. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is widely used, offering a detection limit of ~0.1 pmol/g in brain tissue . Gas chromatography-mass spectrometry (GC/MS) with deuterated internal standards (e.g., d3-THP) improves specificity and minimizes artifacts, particularly in urine or plasma samples . Key steps include:

- Sample preparation: Acid hydrolysis to release protein-bound THP, followed by solid-phase extraction.

- Validation: Spike-and-recovery experiments to confirm accuracy in complex matrices.

- Quality control: Use of internal standards to correct for matrix effects.

Q. How is THP synthesized in vivo, and what experimental models validate its formation pathways?

THP arises from the condensation of dopamine and 3,4-dihydroxyphenylacetaldehyde (DOPAL), a reaction catalyzed by alkaloid synthase enzymes. In vitro models using rat brain homogenates or transfected HEK293 cells expressing human enzymes (e.g., CYP450 2D6) confirm this pathway . In vivo studies employ:

- Ethanol-treated rodents: Ethanol metabolism increases acetaldehyde, driving DOPAL accumulation and THP synthesis .

- Microdialysis: Direct measurement of THP in the ventral tegmental area (VTA) after ethanol exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in THP’s dual role as a neurotoxin and neuroprotectant?

Discrepancies arise from concentration-dependent effects and model-specific variables:

- Neurotoxicity : At high concentrations (>10 µM), THP induces oxidative DNA damage via Cu²⁺-mediated Fenton reactions, observed in SH-SY5Y neuronal cells . Key assays: Comet assay for DNA breaks, and ROS quantification using DCFH-DA .

- Neuroprotection : At low concentrations (1–5 µM), THP activates the Nrf2-Keap1 pathway, upregulating antioxidant enzymes (e.g., SOD, catalase) in primary astrocytes . Experimental design should include:

- Dose-response curves across cell types.

- Pharmacological inhibitors (e.g., ML385 for Nrf2 inhibition) to confirm mechanisms.

Q. What experimental strategies are critical for studying THP’s role in alcohol addiction?

THP modulates dopamine release in the nucleus accumbens (NAc), but its effects vary between "shell" and "core" subregions. Methodological considerations:

- Behavioral models : High-ethanol-preferring (HEP) rats show increased THP levels in the VTA after chronic ethanol intake .

- Electrochemical recordings : Fast-scan cyclic voltammetry (FSCV) to measure real-time dopamine efflux in NAc subregions post-THP microinjection .

- Controls : Compare THP’s effects with other isoquinoline alkaloids (e.g., salsolinol) to isolate specificity .

Q. How should researchers address artifacts in THP quantification caused by dietary or analytical interference?

Dietary polyphenols (e.g., from tea or wine) can form THP-like adducts during sample preparation. Mitigation strategies:

- Chromatographic separation : Use reverse-phase columns with <2 µm particle size to resolve THP from structurally similar compounds .

- Validation : Compare samples from fasting subjects vs. those with controlled diets .

- Standardization : Report limits of detection (LOD) and quantification (LOQ) for each matrix (e.g., brain, urine) .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing THP’s dose-dependent effects across studies?

- Meta-analysis : Use random-effects models to account for variability in animal strains, THP administration routes (e.g., intracerebroventricular vs. systemic), and detection methods .

- Multivariate regression : Correlate THP levels with behavioral outcomes (e.g., ethanol consumption) while controlling for covariates like age and sex .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.